An In-depth Technical Guide to the Mechanism of Action of CPI-1612 in Cancer Cells
An In-depth Technical Guide to the Mechanism of Action of CPI-1612 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-associated protein of 300 kDa) and CBP (CREB-binding protein). These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. CPI-1612 has demonstrated significant anti-tumor activity in preclinical models of various cancers, including estrogen receptor-positive (ER+) breast cancer and mantle cell lymphoma, by modulating key cellular pathways involved in proliferation and survival. This guide provides a comprehensive overview of the mechanism of action of CPI-1612 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
CPI-1612 functions as a competitive inhibitor of the HAT activity of p300 and CBP. By binding to the HAT domain, CPI-1612 blocks the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails and other protein substrates. This inhibition is highly potent, with IC50 values in the low nanomolar range for both p300 and CBP. The primary molecular consequence of this inhibition is a global reduction in histone acetylation, particularly at specific lysine residues such as H3K18 and H3K27, which are key epigenetic marks associated with active gene transcription.
Downstream Cellular Effects
The inhibition of p300/CBP by CPI-1612 triggers a cascade of downstream cellular events, primarily through the modulation of gene expression.
Histone Hypoacetylation and Chromatin Remodeling
By decreasing the levels of H3K18ac and H3K27ac, CPI-1612 induces a more condensed chromatin state (heterochromatin) at the regulatory regions of p300/CBP target genes. This altered chromatin architecture restricts the access of transcriptional machinery, leading to the repression of gene expression.
Disruption of Key Signaling Pathways
Estrogen Receptor (ER) Signaling in Breast Cancer: In ER+ breast cancer, p300/CBP are crucial co-activators for the estrogen receptor. They are recruited to ER-bound enhancers and promote the expression of genes critical for tumor growth and proliferation. CPI-1612 disrupts this process by preventing the p300/CBP-mediated acetylation of histones at these enhancers, leading to the downregulation of ER target genes, including the proto-oncogene MYC.[1][2]
MYC-Driven Transcription: The MYC oncogene is a master regulator of cell proliferation, and its expression is often dependent on p300/CBP activity. By suppressing the enhancer activity that drives MYC transcription, CPI-1612 leads to a reduction in MYC protein levels, subsequently inhibiting the expression of MYC target genes involved in cell cycle progression and metabolism.[3]
PI3K/AKT/mTOR Pathway in Mantle Cell Lymphoma: In mantle cell lymphoma, the inhibition of p300/CBP has been shown to downregulate the expression of receptor tyrosine kinases (RTKs).[4] This, in turn, can attenuate the signaling through the PI3K/AKT/mTOR pathway, which is a critical driver of cell survival and proliferation in this malignancy.[4]
Therapeutic Implications in Cancer
The molecular effects of CPI-1612 translate into potent anti-cancer activity in various preclinical models.
Inhibition of Cancer Cell Proliferation
CPI-1612 has been shown to inhibit the proliferation of a range of cancer cell lines, with GI50 values in the nanomolar range for sensitive lines. This anti-proliferative effect is a direct consequence of the downregulation of key oncogenic drivers like ER and MYC.
In Vivo Tumor Growth Inhibition
Oral administration of CPI-1612 has demonstrated significant tumor growth inhibition in xenograft models of both ER+ breast cancer (MCF7) and mantle cell lymphoma (JEKO-1).[5][6] In the JEKO-1 model, a dose of 0.5 mg/kg administered twice daily resulted in a 67% tumor growth inhibition.[6] This in vivo efficacy is accompanied by a clear reduction in histone acetylation marks in the tumor tissue, confirming the on-target activity of the compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/Enzyme | Reference |
| Biochemical Potency | |||
| IC50 (EP300 HAT) | 8.1 nM | Recombinant EP300 | [7] |
| IC50 (Full-length EP300) | <0.5 nM | Recombinant EP300 | [7] |
| IC50 (Full-length CBP) | 2.9 nM | Recombinant CBP | [7] |
| Cellular Potency | |||
| GI50 (JEKO-1) | <7.9 nM | JEKO-1 | [7] |
| GI50 (ER+ Breast Cancer Cell Lines) | <100 nM | Various | [5] |
| H3K18Ac MSD IC50 (JEKO-1) | 14 nM | JEKO-1 | [7] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (JEKO-1 Xenograft) | 67% | JEKO-1 | [6] |
| Dose (JEKO-1 Xenograft) | 0.5 mg/kg, BID, p.o. | JEKO-1 | [6] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
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Cell Seeding: Seed cancer cells (e.g., MCF7, JEKO-1) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Prepare a serial dilution of CPI-1612 in growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
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Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Histone Acetylation Analysis (Western Blot)
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Cell Treatment and Histone Extraction:
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Treat cultured cancer cells with CPI-1612 at various concentrations for a specified time (e.g., 24 hours).
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Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve acetylation marks.[9]
-
Isolate nuclei using a hypotonic lysis buffer.
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Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[9]
-
Neutralize the extract and quantify the protein concentration using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Denature 10-20 µg of histone extract by boiling in Laemmli sample buffer.[10]
-
Separate the proteins on a 15% SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.[10]
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3). Dilute antibodies according to the manufacturer's recommendations.[9][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Detect the signal using an ECL detection reagent.[9]
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
-
In Vivo Xenograft Study (JEKO-1 Mantle Cell Lymphoma Model)
-
Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.
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Tumor Implantation: Subcutaneously inject 5-10 x 10^6 JEKO-1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
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Drug Administration: Prepare CPI-1612 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer CPI-1612 or vehicle orally, twice daily (BID), at the desired dose (e.g., 0.5 mg/kg).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
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Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for histone acetylation).
Visualizations
Caption: Core mechanism of CPI-1612 action.
Caption: CPI-1612 disrupts ER signaling.
Caption: Workflow for in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. P300/CBP inhibition sensitizes mantle cell lymphoma to PI3Kδ inhibitor idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
